molecular formula C18H19BrN2O2S B300383 2-[(4-bromophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide

2-[(4-bromophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide

Cat. No.: B300383
M. Wt: 407.3 g/mol
InChI Key: XLDYGJBANODNQE-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide is an organic compound with a complex structure that includes a bromophenyl group, a morpholinyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide typically involves the reaction of 4-bromothiophenol with 2-chloro-N-(2-morpholin-4-ylphenyl)acetamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-bromophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-bromophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide is unique due to its combination of a bromophenyl group and a morpholinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H19BrN2O2S

Molecular Weight

407.3 g/mol

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C18H19BrN2O2S/c19-14-5-7-15(8-6-14)24-13-18(22)20-16-3-1-2-4-17(16)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22)

InChI Key

XLDYGJBANODNQE-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Br

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Br

Origin of Product

United States

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